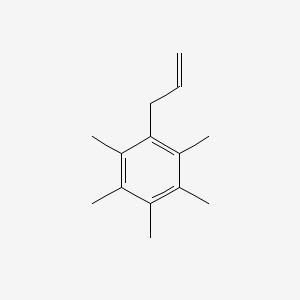

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

説明

Contextualization within Organic Chemistry and Materials Science

In organic chemistry, the synthesis and reactivity of substituted aromatic compounds are foundational concepts. The introduction of multiple substituents onto an aromatic ring can dramatically alter its chemical behavior, influencing reaction rates, regioselectivity, and the stability of intermediates. Aryl-alkenes, specifically, are versatile building blocks in organic synthesis, participating in a host of addition, oxidation, and polymerization reactions. msu.edu In materials science, the rigid structure of the aromatic ring combined with the reactive nature of the alkene group makes these compounds valuable precursors for polymers, functional coatings, and other advanced materials. scribd.com The specific substitution pattern of the aryl group can be tailored to achieve desired material properties, such as thermal stability, conductivity, and optical characteristics.

Importance of Alkenyl Moieties in Organic Synthesis and Polymer Chemistry

The alkenyl moiety, or double bond, is a cornerstone of organic synthesis due to its rich and diverse reactivity. It can undergo a wide array of transformations, including hydrogenation, halogenation, epoxidation, and hydroboration, providing access to a vast range of functional groups and molecular architectures. wikipedia.org In polymer chemistry, alkenes serve as essential monomers for the production of a wide variety of polymers through addition polymerization. msu.edu The properties of the resulting polymer, such as its chain length, branching, and tacticity, can be controlled by the choice of monomer, catalyst, and reaction conditions. The terminal alkene in 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene provides a reactive handle for polymerization, potentially leading to novel polymeric materials with unique properties imparted by the bulky pentamethylphenyl group.

Research Gaps and Objectives for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

While the individual components of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene—the sterically hindered aromatic ring and the terminal alkene—are well-studied in their respective contexts, the specific combination of these features in a single molecule presents a number of research opportunities. A significant research gap exists in the detailed characterization and exploration of the unique reactivity of this compound. Key objectives for future research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene and thoroughly characterizing its structural, spectroscopic, and physical properties.

Reactivity Studies: Investigating the influence of the bulky pentamethylphenyl group on the reactivity of the alkene moiety in various organic transformations.

Polymerization Behavior: Exploring the polymerization of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene to synthesize novel polymers and evaluating their material properties.

Applications in Materials Science: Assessing the potential of this compound and its derivatives as building blocks for functional materials with tailored electronic, optical, or thermal properties.

Addressing these research objectives will contribute to a deeper understanding of the interplay between steric and electronic effects in highly substituted aryl-alkenes and may lead to the development of new synthetic methodologies and advanced materials.

Chemical and Physical Properties

The unique structure of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, featuring a sterically crowded aromatic ring attached to a reactive alkene, gives rise to a distinct set of chemical and physical properties.

Structural and Conformational Analysis

The molecule consists of a benzene (B151609) ring fully substituted with five methyl groups and one prop-1-en-2-yl group. This high degree of substitution leads to significant steric strain, which forces the methyl groups and the propene side chain to adopt specific spatial arrangements to minimize repulsive interactions. X-ray crystallography and computational modeling would be instrumental in determining the precise bond angles, bond lengths, and dihedral angles of the molecule. It is expected that the pentamethylphenyl ring will not be perfectly planar, and the propene group will likely be twisted out of the plane of the aromatic ring to alleviate steric hindrance.

Spectroscopic Data (NMR, IR, MS)

The spectroscopic characterization of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene provides crucial information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is expected to show distinct signals for the protons of the five methyl groups on the aromatic ring, which may be broadened due to restricted rotation. The protons of the propene moiety will give rise to characteristic signals in the alkene region of the spectrum.

¹³C NMR spectroscopy will reveal the chemical shifts of the carbon atoms in the pentamethylphenyl ring and the propene side chain, providing further confirmation of the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the methyl and alkene groups, as well as the C=C stretching vibration of the aromatic ring and the double bond. The C=O stretching frequency in related pentamethylphenyl ketones is typically shifted to higher wavenumbers compared to their less substituted counterparts, suggesting a less conjugated system due to the twisted conformation. researchgate.net

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm its identity and structure.

Physicochemical Properties

The physical properties of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene are influenced by its molecular structure and the presence of the bulky pentamethylphenyl group.

| Property | Value |

| Molecular Formula | C₁₄H₂₀ |

| Molecular Weight | 188.31 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature |

| Melting Point | Not readily available in the literature |

| Boiling Point | Not readily available in the literature |

| Solubility | Expected to be soluble in nonpolar organic solvents |

Synthesis and Reaction Mechanisms

The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene and its subsequent reactions are governed by the principles of organic chemistry, with the bulky pentamethylphenyl group playing a significant role in directing the outcomes.

Synthetic Routes to 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

Several synthetic strategies can be envisioned for the preparation of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene. One plausible approach involves the reaction of a pentamethylphenyl organometallic reagent with an appropriate allyl electrophile. For example, pentamethylphenylmagnesium bromide could be reacted with allyl bromide in a Grignard-type coupling reaction. Another potential route could involve a Wittig reaction between pentamethylphenylacetaldehyde (B7993667) and a suitable phosphorus ylide. The choice of synthetic route would depend on the availability of starting materials, reaction efficiency, and the desired scale of production.

Key Reactions Involving the Alkenyl Group

The terminal alkene moiety in 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is expected to undergo a variety of characteristic reactions of double bonds.

Addition Reactions: The double bond can undergo addition of various reagents such as hydrogen (hydrogenation), halogens (halogenation), and hydrogen halides. The regioselectivity of these additions will be influenced by both electronic and steric factors.

Oxidation Reactions: The alkene can be oxidized to form epoxides, diols, or be cleaved to form carbonyl compounds, depending on the oxidizing agent used.

Polymerization: The terminal double bond makes this molecule a potential monomer for addition polymerization, which could lead to the formation of polymers with bulky pentamethylphenyl side chains.

Influence of the Pentamethylphenyl Group on Reactivity

The sterically demanding pentamethylphenyl group is expected to exert a significant influence on the reactivity of the alkene. The bulky nature of this group can hinder the approach of reagents to the double bond, potentially slowing down reaction rates compared to less substituted analogues. rsc.org This steric hindrance can also lead to enhanced selectivity in certain reactions, favoring the formation of specific stereoisomers or regioisomers. Furthermore, the electron-donating nature of the five methyl groups on the aromatic ring can influence the electronic properties of the alkene, affecting its reactivity in electrophilic addition reactions.

Applications in Organic Synthesis and Polymer Science

The unique combination of a sterically hindered aromatic core and a reactive alkene functionality in 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene makes it a promising candidate for various applications in both organic synthesis and polymer science.

Use as a Bulky Building Block in Organic Synthesis

In organic synthesis, the pentamethylphenyl group can serve as a sterically demanding substituent to control the stereochemical outcome of reactions. By incorporating this bulky group into a molecule, it is possible to direct the approach of reagents to specific sites, leading to high levels of diastereoselectivity or enantioselectivity. The alkene moiety provides a versatile handle for further functionalization, allowing for the construction of complex molecular architectures with well-defined three-dimensional structures.

Monomer for the Synthesis of Novel Polymers

The presence of the terminal alkene group allows 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene to act as a monomer in addition polymerization reactions. The resulting polymers would possess bulky pentamethylphenyl side chains, which are expected to impart unique properties to the material. These bulky groups can restrict chain mobility, leading to polymers with high glass transition temperatures and enhanced thermal stability. The steric hindrance may also influence the polymer's morphology and solubility characteristics.

Potential for Creating Materials with Unique Thermal and Mechanical Properties

Polymers derived from 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene are anticipated to exhibit interesting thermal and mechanical properties. The rigid and bulky pentamethylphenyl groups can act as "molecular spacers," preventing close packing of the polymer chains and creating free volume. This can lead to materials with low density and potentially high gas permeability. The restricted chain motion due to the bulky side groups could also result in materials with high modulus and good dimensional stability. The specific properties of these polymers would be tunable by controlling the molecular weight and architecture of the polymer chains.

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5-pentamethyl-6-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-7-8-14-12(5)10(3)9(2)11(4)13(14)6/h7H,1,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGPRQFLWSXCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CC=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641234 | |

| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636566-69-3 | |

| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 2,3,4,5,6 Pentamethylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

High-resolution ¹H NMR spectroscopy for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene allows for the identification and assignment of each unique proton in the molecule. The spectrum is characterized by signals corresponding to the pentamethylphenyl moiety and the allyl group, with chemical shifts influenced by shielding and deshielding effects.

The pentamethylphenyl group, due to its symmetry, exhibits distinct signals for the methyl protons. The two ortho-methyl groups (at C2 and C6) are chemically equivalent, as are the two meta-methyl groups (at C3 and C5), while the single para-methyl group (at C4) is unique. This leads to three separate signals for the 15 methyl protons.

The allyl group (–CH₂–CH=CH₂) presents a more complex spin system. The protons on the terminal double bond (=CH₂) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. These protons couple to the adjacent vinylic proton (–CH=), which in turn couples to the benzylic protons (Ar–CH₂–). This network of couplings results in complex splitting patterns, often requiring multiplet analysis to fully resolve.

Predicted ¹H NMR data for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is presented below. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| para-CH₃ (1x) | ~2.20 | Singlet | N/A |

| meta-CH₃ (2x) | ~2.23 | Singlet | N/A |

| ortho-CH₃ (2x) | ~2.25 | Singlet | N/A |

| Ar–CH₂ – | ~3.30 | Doublet | ~6.5 |

| =CH₂ (trans to C) | ~5.05 | Doublet of Triplets | ~17.0, ~1.5 |

| =CH₂ (cis to C) | ~5.10 | Doublet of Triplets | ~10.0, ~1.5 |

| –CH = | ~6.00 | Multiplet (ddt) | ~17.0, ~10.0, ~6.5 |

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each chemically unique carbon atom produces a distinct signal, allowing for a complete carbon count and characterization of the carbon environments (e.g., aromatic, vinylic, aliphatic).

For 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, the spectrum would show signals for the six distinct carbons of the pentamethyl-substituted aromatic ring, the three unique methyl carbons attached to the ring, and the three carbons of the allyl side chain. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the methyl groups and the allyl substituent.

Predicted ¹³C NMR data for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is presented below. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| para-CH₃ | ~16.5 |

| meta-CH₃ | ~17.0 |

| ortho-CH₃ | ~20.5 |

| Ar–C H₂– | ~35.0 |

| =C H₂ | ~116.0 |

| C -CH₂ (ipso) | ~132.0 |

| C -CH₃ (ortho) | ~133.0 |

| C -CH₃ (meta) | ~134.0 |

| C -CH₃ (para) | ~135.0 |

| –C H= | ~138.0 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for mapping the intricate connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations). netlify.app For 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, a COSY spectrum would show strong cross-peaks connecting all the protons within the allyl spin system, confirming the –CH₂–CH=CH₂ fragment. For instance, the signal for the –CH= proton at ~6.00 ppm would show correlations to both the Ar–CH₂– protons at ~3.30 ppm and the terminal =CH₂ protons around 5.05-5.10 ppm. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). netlify.app It is used to definitively assign the carbon signals based on the previously established proton assignments. For example, the proton signal at ~3.30 ppm (Ar–CH₂) would correlate with the carbon signal at ~35.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity across two or three bonds (multiple-bond ¹H-¹³C correlations). libretexts.org It provides the key data to link different fragments of the molecule. In this case, the HMBC spectrum would show a critical correlation from the benzylic protons (Ar–CH₂–, ~3.30 ppm) to the quaternary aromatic carbon to which the allyl group is attached (ipso-carbon, ~132.0 ppm). It would also show correlations from the ortho-methyl protons (~2.25 ppm) to this same ipso-carbon, unambiguously confirming the connection between the pentamethylphenyl ring and the propene side chain. researchgate.net

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the spatial proximity of nuclei. Differential NOE experiments are particularly useful for determining stereochemistry, such as the configuration of E/Z isomers across a double bond, by irradiating specific protons and observing which other protons show a signal enhancement.

However, for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, the double bond is terminal (=CH₂), meaning it does not exhibit E/Z isomerism. Therefore, NOE experiments are not applicable for this specific purpose.

Instead, NOE spectroscopy would be employed to determine the molecule's preferred conformation in solution. For instance, an NOE experiment could reveal through-space correlations between the protons of the ortho-methyl groups on the phenyl ring and the benzylic (Ar–CH₂) protons of the propene side chain. The strength of this correlation would provide insight into the rotational conformation around the bond connecting the phenyl ring and the side chain, which is influenced by the steric bulk of the pentamethylphenyl group. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. youtube.com

For 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, the molecular formula is C₁₄H₂₀. The theoretical exact mass for the neutral molecule [M] can be calculated using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825).

Calculated Exact Mass: 188.1565 Da

An HRMS experiment would typically measure the mass of the protonated molecule [M+H]⁺. The experimentally measured m/z value would be compared to the calculated value to confirm the elemental composition. A close match between the observed and theoretical mass provides strong evidence for the proposed molecular formula.

| Ion | Formula | Calculated Exact Mass (Da) |

| [M] | C₁₄H₂₀ | 188.1565 |

| [M+H]⁺ | C₁₄H₂₁⁺ | 189.1643 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions. chemguide.co.uk When a molecule like 3-(2,3,4,5,6-pentamethylphenyl)-1-propene is subjected to EI-MS, it is first ionized by losing an electron to form a molecular ion (M+•). chemguide.co.ukdocbrown.info This high-energy molecular ion then undergoes fragmentation into smaller, charged ions and neutral radicals. The mass-to-charge ratio (m/z) of these fragment ions is detected, producing a unique mass spectrum that serves as a molecular fingerprint. chemguide.co.uk

For 3-(2,3,4,5,6-pentamethylphenyl)-1-propene (C₁₄H₂₀), the molecular ion peak is expected at an m/z corresponding to its molecular weight. The fragmentation pattern is dominated by the formation of stable carbocations. A primary fragmentation pathway involves the cleavage of the bond between the phenyl ring and the propene side chain. The most significant fragmentation is anticipated to be the benzylic cleavage, which results in the loss of an allyl radical (•CH₂CH=CH₂) and the formation of a highly stable pentamethylbenzyl cation. This fragment is often the base peak in the spectrum due to the resonance stabilization afforded by the benzene (B151609) ring and the electron-donating effects of the five methyl groups. Other notable fragmentation pathways include the loss of a methyl radical (•CH₃) from the molecular ion.

The predicted fragmentation data is summarized in the table below.

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway | Significance |

| 188 | [C₁₄H₂₀]+• | Molecular Ion (M+•) | Confirms molecular weight |

| 173 | [C₁₃H₁₇]+ | [M - CH₃]+ | Loss of a methyl group |

| 147 | [C₁₁H₁₅]+ | [M - C₃H₅]+ | Benzylic cleavage, loss of allyl radical |

| 41 | [C₃H₅]+ | [C₃H₅]+ | Allyl cation fragment |

This interactive table summarizes the predicted key fragments in the mass spectrum of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is an indispensable tool for identifying the functional groups present within a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic absorption spectrum. libretexts.org

The IR spectrum of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene is expected to display a combination of absorptions characteristic of its alkene and substituted aromatic moieties. The propene group will give rise to distinct peaks for the C=C stretch and the vinyl C-H bonds. docbrown.infonist.gov The pentamethylphenyl group will contribute absorptions from aromatic C=C stretching and the numerous C-H bonds of the methyl substituents. libretexts.org The absence of absorptions in other regions, such as the broad band around 3300 cm⁻¹ for an O-H group, can confirm the purity of the compound and the absence of other functional groups. libretexts.org

Key predicted IR absorption bands are detailed in the following table.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Intensity |

| 3080-3010 | C-H Stretch | Alkene (=C-H) | Medium |

| 2975-2860 | C-H Stretch | Methyl (Ar-CH₃, -CH₂-) | Strong |

| 1645-1640 | C=C Stretch | Alkene | Medium-Weak |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium |

| 1470-1370 | C-H Bend | Methyl | Medium |

| 995-905 | C-H Bend | Alkene (=C-H out-of-plane) | Strong |

This interactive table presents the expected characteristic vibrational frequencies for the functional groups in 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, there are two primary chromophores: the pentamethylphenyl ring and the isolated carbon-carbon double bond of the propene group. Since these two groups are separated by a methylene (B1212753) (-CH₂-) group, they are not in conjugation. Therefore, the UV-Vis spectrum is expected to be a superposition of the absorptions of a pentamethylbenzene (B147382) and an isolated alkene. The pentamethylphenyl group is expected to show π→π* transitions, which are typically observed for substituted benzene rings. nih.gov The isolated C=C double bond also undergoes a π→π* transition, but this occurs at a much shorter wavelength, typically in the vacuum UV region (<200 nm), and may not be observable with standard instrumentation. nih.gov

The predicted electronic transitions are listed in the table below.

| Transition Type | Chromophore | Predicted λ_max (nm) |

| π→π* (E2-band) | Pentamethylphenyl Ring | ~220 |

| π→π* (B-band) | Pentamethylphenyl Ring | ~270-280 |

| π→π* | Alkene (C=C) | <200 |

This interactive table outlines the anticipated electronic transitions and their approximate absorption maxima for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. st-andrews.ac.uk By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. researchgate.net While specific crystallographic data for 3-(2,3,4,5,6-pentamethylphenyl)-1-propene is not available, the expected structural features can be inferred.

As a non-polar hydrocarbon, the crystal packing of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene would be governed primarily by weak van der Waals forces, specifically London dispersion forces. There are no functional groups capable of forming stronger interactions like hydrogen bonds. The bulky, non-planar shape of the molecule, due to the pentamethylphenyl group, would likely prevent efficient, close packing in the crystal lattice. This may result in a crystal structure with a relatively low packing density compared to more planar aromatic molecules. The molecules would arrange themselves to maximize van der Waals contacts while accommodating the steric demands of the methyl and propene groups. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from byproducts, starting materials, or isomers. The choice of method depends on the compound's volatility, polarity, and solubility.

For 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable methods.

Gas Chromatography (GC): Given its expected volatility, GC is an excellent method for purity analysis. A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-5), would be appropriate. The separation would be based on differences in boiling points and van der Waals interactions with the stationary phase. GC can also be used to separate closely related isomers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for non-volatile impurities or for preparative-scale purification. A reversed-phase setup would be most effective, utilizing a non-polar stationary phase like C18 or C8 and a polar mobile phase such as a gradient of acetonitrile (B52724) and water. Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. qub.ac.uk This method is highly effective for separating positional isomers of aromatic compounds. qub.ac.ukchromforum.org

The table below summarizes the recommended chromatographic methods.

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |

| GC | Non-polar (e.g., Dimethylpolysiloxane) | Inert Gas (e.g., He, N₂) | Boiling point / Volatility | Purity assessment, Isomer separation |

| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water | Polarity / Hydrophobicity | Purity assessment, Preparative purification, Isomer separation |

This interactive table provides a summary of suitable chromatographic methods for the analysis of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene.

Gas Chromatography (GC) for Enantioselectivity and Purity

Gas chromatography is a powerful tool for assessing the purity of volatile compounds like 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene. Given the presence of a chiral center in derivatives of this compound, enantioselective GC is crucial for separating and quantifying enantiomers. The separation is typically achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

For the analysis of purity, a high-resolution capillary column, such as one coated with a non-polar stationary phase like polydimethylsiloxane, is generally employed. The temperature of the column is programmed to increase gradually to ensure the separation of components with a wide range of boiling points. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and near-uniform response to hydrocarbons.

Table 1: Illustrative GC Parameters for Purity Analysis

| Parameter | Value |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

Note: This table represents typical starting parameters for method development and may require optimization for specific samples.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography offers a versatile approach for the separation and quantification of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, particularly when dealing with less volatile impurities or when derivatization for GC is not desirable. Reversed-phase HPLC is the most common mode used for non-polar compounds.

A C18 column is typically the stationary phase of choice, providing excellent hydrophobic interaction with the pentamethylphenyl group. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve the desired separation. A UV detector is well-suited for quantification, as the aromatic ring of the compound exhibits strong absorbance in the UV region (typically around 254 nm).

Table 2: Representative HPLC Conditions for Separation and Quantification

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The conditions in this table are illustrative and should be optimized for specific analytical needs.

Column Chromatography for Purification

Column chromatography is an indispensable technique for the purification of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene on both small and large scales. The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For a non-polar compound like 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, silica (B1680970) gel is a common choice for the stationary phase. The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents. A common strategy involves starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297). This gradient elution helps to first elute the target compound and then the more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Table 3: General Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |

| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of the initial eluent) |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify and combine those containing the pure product. |

Note: The specific solvent system and gradient profile must be determined empirically for each purification based on the impurity profile of the crude material.

Chemical Reactivity and Transformation Mechanisms of 3 2,3,4,5,6 Pentamethylphenyl 1 Propene

Reactivity of the Alkene Moiety

The terminal double bond in 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is the primary site of chemical reactivity, undergoing a variety of transformations typical of alkenes. These reactions include additions, cleavage, reduction, and cycloadditions, each providing a pathway to new functionalized derivatives.

Addition Reactions (e.g., Hydroboration, Oxymercuration, Halogenation)

Addition reactions are fundamental to alkene chemistry, allowing for the conversion of the carbon-carbon π-bond into two new σ-bonds.

Hydroboration-Oxidation: This two-step procedure effectively achieves the hydration of the alkene. masterorganicchemistry.com The reaction is initiated by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. masterorganicchemistry.commasterorganicchemistry.com This step is stereospecific, with the boron and hydrogen atoms adding to the same side of the double bond (syn addition). masterorganicchemistry.comlibretexts.org Critically, the boron atom attaches to the less sterically hindered, terminal carbon of the propene chain, a regioselectivity known as anti-Markovnikov addition. masterorganicchemistry.comlibretexts.org Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the primary alcohol, 3-(2,3,4,5,6-Pentamethylphenyl)-1-propanol. masterorganicchemistry.com

Oxymercuration-Demercuration: This is an alternative method for hydrating the alkene, which complements hydroboration by following Markovnikov regioselectivity. masterorganicchemistry.com The reaction begins with the treatment of the alkene with a mercury(II) salt, like mercuric acetate (B1210297) [Hg(OAc)₂], in the presence of water. masterorganicchemistry.com This leads to the formation of a three-membered mercurinium ion intermediate, which is then opened by a water molecule attacking the more substituted carbon. masterorganicchemistry.comyoutube.com The final step involves the reduction of the organomercury intermediate, typically with sodium borohydride (B1222165) (NaBH₄), to replace the mercury-containing group with a hydrogen atom. youtube.com This sequence results in the formation of the secondary alcohol, 1-(2,3,4,5,6-Pentamethylphenyl)-2-propanol, and notably avoids the carbocation rearrangements that can occur in simple acid-catalyzed hydration. youtube.com

Halogenation: The alkene moiety readily reacts with elemental halogens such as bromine (Br₂) and chlorine (Cl₂) in an addition reaction. The mechanism proceeds through a cyclic halonium ion intermediate, which results in the anti-addition of the two halogen atoms across the double bond. This stereospecific outcome means the halogens add to opposite faces of the original double bond. The reaction of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene with a halogen (X₂) would yield the corresponding 1,2-dihalo-3-(2,3,4,5,6-pentamethylphenyl)propane.

| Reaction Type | Reagents | Product | Regioselectivity/Stereoselectivity |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2,3,4,5,6-Pentamethylphenyl)-1-propanol | Anti-Markovnikov, Syn addition |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1-(2,3,4,5,6-Pentamethylphenyl)-2-propanol | Markovnikov, Anti addition |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1,2-Dihalo-3-(2,3,4,5,6-pentamethylphenyl)propane | Anti addition |

Oxidative Cleavage and Ozonolysis

The double bond can be completely broken under strong oxidizing conditions, leading to the formation of carbonyl compounds.

Ozonolysis: This is a powerful method for cleaving carbon-carbon double bonds. doubtnut.com The reaction involves treating the alkene with ozone (O₃), which forms an unstable primary ozonide intermediate. This intermediate rapidly rearranges to a more stable secondary ozonide. nih.gov The ozonide is then cleaved through a workup step. A reductive workup, commonly using zinc dust and water (Zn/H₂O), breaks the ozonide to form aldehydes or ketones. doubtnut.com For the terminal alkene in 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, ozonolysis followed by reductive workup yields (2,3,4,5,6-pentamethylphenyl)acetaldehyde and formaldehyde. doubtnut.com

Oxidative Cleavage with Permanganate (B83412): Strong oxidizing agents, such as hot, concentrated potassium permanganate (KMnO₄), can also cleave the double bond. This process is more aggressive than ozonolysis. For a terminal alkene like 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, this reaction would oxidize the internal carbon to a carboxylic acid and the terminal CH₂ group to carbon dioxide. The product would be (2,3,4,5,6-pentamethylphenyl)acetic acid.

Hydrogenation and Reduction Pathways

The alkene can be saturated to form an alkane through the addition of hydrogen.

Catalytic Hydrogenation: This process involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). mdpi.com The reaction reduces the double bond to a single bond, converting 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene into 1-(2,3,4,5,6-Pentamethylphenyl)propane. This method is highly efficient for the saturation of alkenes. mdpi.commdpi.com

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn, H₂O | (2,3,4,5,6-Pentamethylphenyl)acetaldehyde and Formaldehyde |

| Oxidative Cleavage | KMnO₄ (hot, conc.) | (2,3,4,5,6-Pentamethylphenyl)acetic acid and CO₂ |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(2,3,4,5,6-Pentamethylphenyl)propane |

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The alkene moiety can participate as a 2π-electron component in cycloaddition reactions to form new ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where an alkene (dienophile) reacts with a conjugated diene to form a six-membered ring. mdpi.comacgpubs.org In this context, 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene can act as a dienophile. Its reaction with a simple diene, such as 1,3-butadiene, would be expected to yield a cyclohexene (B86901) derivative. The rate and stereochemical outcome of such a reaction would be significantly influenced by the steric bulk of the pentamethylphenyl group.

Reactivity Influenced by the Pentamethylphenyl Group

The pentamethylphenyl group is not merely a spectator. Its electronic properties and, more significantly, its steric bulk, exert a profound influence on the reactivity of the adjacent propene chain.

Steric Hindrance Effects on Reactivity

Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of reagents and affect reaction rates and selectivity. numberanalytics.comtaylorandfrancis.com The five methyl groups on the phenyl ring of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene create a highly congested environment. numberanalytics.com

| Reaction Type | Reagent | Expected Outcome for 3-phenyl-1-propene (Allylbenzene) | Expected Outcome for 3-(pentamethylphenyl)-1-propene | Rationale for Difference |

|---|---|---|---|---|

| Hydroboration | 9-BBN | Standard reaction rate; forms primary alcohol. | Slower reaction rate; may exhibit higher stereoselectivity. | The bulky pentamethylphenyl group hinders the approach of the large 9-BBN reagent. taylorandfrancis.comnih.gov |

| Epoxidation | m-CPBA | Forms epoxide at a standard rate. | Slower reaction rate. Reagent approaches from the face opposite the aromatic ring. | Steric congestion around the double bond increases the activation energy for the reaction. numberanalytics.com |

| Diels-Alder | 1,3-Butadiene | Forms cyclohexene adduct at a moderate rate. | Very slow or no reaction under standard conditions. | Severe steric hindrance prevents the necessary orbital overlap between the diene and the dienophile. nih.govnih.gov |

Electronic Effects of the Pentamethylphenyl Moiety

The pentamethylphenyl group, a key feature of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, exerts significant electronic effects that dictate the reactivity of the aromatic ring. These effects are primarily a combination of inductive and resonance (or hyperconjugation) phenomena.

The five methyl groups attached to the benzene (B151609) ring are electron-donating groups. du.edu.eg They influence the electron density of the aromatic ring through two main mechanisms:

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene ring. chemistrysteps.com Consequently, they donate electron density through the sigma (σ) bonds, enriching the aromatic ring. libretexts.org This positive inductive effect increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. lumenlearning.com

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the π-system of the aromatic ring. nih.gov This delocalization further increases the electron density at the ortho and para positions of the ring, thereby activating these positions for electrophilic attack. libretexts.org

Collectively, the five methyl groups substantially increase the electron density of the phenyl ring, making it a highly activated system for electrophilic aromatic substitution. lumenlearning.comwikipedia.org This enhanced nucleophilicity is a defining characteristic of the pentamethylphenyl moiety.

Electrophilic Aromatic Substitution Patterns on Highly Substituted Arenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The directing effects of substituents on the benzene ring determine the regioselectivity of these reactions. youtube.com

Alkyl groups are known as ortho, para-directors because they activate these positions towards electrophilic attack. libretexts.org In the case of the pentamethylphenyl group, every available position on the ring is either ortho or para to multiple methyl groups. The single unsubstituted carbon atom on the ring is ortho to two methyl groups and para to another, making it highly activated.

However, the reactivity in such a polysubstituted arene is not solely governed by electronic effects. Steric hindrance plays a crucial role. ucalgary.ca The five methyl groups create a sterically congested environment around the aromatic ring. An incoming electrophile must navigate this crowded periphery to attack the ring. Therefore, the substitution pattern on highly substituted arenes like the pentamethylphenyl moiety is a delicate balance between:

Electronic Activation: The strong electron-donating nature of the methyl groups makes the ring highly reactive towards electrophiles. vanderbilt.edu

Steric Hindrance: The bulk of the methyl groups can impede the approach of the electrophile, potentially favoring attack at the least sterically hindered position or even preventing reaction with very bulky electrophiles.

This interplay means that while the ring is electronically primed for substitution, the actual outcome and feasibility of the reaction will strongly depend on the size and nature of the incoming electrophile.

Catalytic Transformations Involving 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene or its Derivatives

The unique electronic and steric properties of the pentamethylphenyl group, combined with the reactivity of the propene side chain, make 3-(2,3,4,5,6-pentamethylphenyl)-1-propene and its derivatives interesting substrates for various catalytic transformations.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed, Nickel-Catalyzed)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. escholarship.orglibretexts.org These reactions typically involve an organometallic reagent and an organic halide or triflate. thermofishersci.in Derivatives of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, such as a halogenated version of the pentamethylphenyl ring, could serve as substrates in reactions like the Suzuki-Miyaura or Negishi couplings. libretexts.orgprinceton.edu

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. thermofishersci.in The sterically demanding pentamethylphenyl group would likely influence these steps:

Oxidative Addition: The reaction of the catalyst with the aryl halide can be sensitive to steric hindrance at the ortho positions. The two ortho-methyl groups on the pentamethylphenyl ring could slow down this rate-determining step. rsc.org However, the electron-rich nature of the ring might partially counteract this by facilitating the reaction with the electron-deficient metal center.

Reductive Elimination: This final step, which forms the new C-C bond and regenerates the catalyst, can also be affected by steric bulk. Bulky ligands are known to accelerate reductive elimination, and a bulky substrate might behave similarly, potentially facilitating this step.

Table 1: Potential Influence of the Pentamethylphenyl Group on Cross-Coupling Steps

| Catalytic Step | Potential Effect of Pentamethylphenyl Group | Reasoning |

|---|---|---|

| Oxidative Addition | Decreased Rate | Steric hindrance from two ortho-methyl groups impeding catalyst approach. |

| Transmetalation | Minimal Direct Effect | Primarily influenced by the organometallic reagent and ligands. |

| Reductive Elimination | Increased Rate | Steric crowding on the metal center can promote the bond-forming elimination step. |

Nucleophilic Catalysis (e.g., Phosphine (B1218219) Catalysis of Allenes and Related Olefins)

Nucleophilic phosphine catalysis is a versatile method for the synthesis of complex molecules from allenes and other activated olefins. nih.govresearchgate.net In these reactions, a phosphine catalyst adds to an electron-deficient π-system, generating a zwitterionic intermediate (e.g., a phosphonium (B103445) enolate or dienolate) that then reacts with an electrophile. nih.gov

A derivative of the target compound, such as an allenoate bearing the pentamethylphenyl group, could be a substrate for such catalysis. The general mechanism proceeds as follows:

Nucleophilic Attack: A tertiary phosphine attacks the allenoate at the central carbon.

Intermediate Formation: This forms a resonance-stabilized phosphonium dienolate.

Reaction with Electrophile: The α- or γ-carbon of the dienolate intermediate attacks an electrophile (like an imine or an activated alkene). nih.gov

Cyclization and Catalyst Regeneration: Subsequent intramolecular reaction and elimination of the phosphine catalyst yield the final product, often a heterocyclic compound. nih.gov

The pentamethylphenyl group would be located at the γ-position of the allenoate. Its electronic and steric properties would not directly participate in the catalytic cycle's bond-forming events but could influence the stability and reactivity of the intermediates and the stereochemical outcome of the reaction.

Hydrogen Autotransfer Reactions with Alcohol Substrates

Hydrogen autotransfer, also known as borrowing hydrogen, is an atom-economical catalytic process that uses alcohols as alkylating agents. researchgate.net This methodology is often catalyzed by ruthenium or iridium complexes. nih.govnih.govsemanticscholar.org The general mechanism involves the following steps:

The metal catalyst temporarily oxidizes a primary alcohol to a transient aldehyde, generating a metal-hydride species.

The aldehyde then reacts with a nucleophile (e.g., an enolate).

The resulting intermediate is then reduced by the metal-hydride, regenerating the catalyst and forming the final C-C coupled product. nih.govnih.gov

Lewis Acid Catalysis (e.g., Silylium (B1239981) Ion Chemistry)

Silylium ions ([R₃Si]⁺) are highly reactive, strongly electrophilic species that can act as potent Lewis acid catalysts. acs.org They are capable of activating C-C multiple bonds towards nucleophilic attack. researchgate.net

The propene double bond in 3-(2,3,4,5,6-pentamethylphenyl)-1-propene is susceptible to activation by a silylium ion. Research on aryl-substituted allenes and alkenes has shown that silylium ions can initiate hydrosilylation and cyclization reactions. nih.govacs.org A plausible mechanism involving the target compound would be:

Electrophilic Activation: The silylium ion attacks the terminal carbon of the propene double bond.

Carbocation Formation: This generates a secondary carbocation at the C2 position, which is stabilized by the adjacent, electron-rich pentamethylphenyl ring.

Interception by Nucleophile: This carbocationic intermediate can be trapped by a nucleophile. In the absence of an external nucleophile, the highly activated pentamethylphenyl ring itself could act as an intramolecular nucleophile, leading to a cyclization reaction (an intramolecular Friedel-Crafts-type reaction). nih.gov

The outcome of such a reaction—whether it leads to intermolecular addition or intramolecular cyclization—would depend on the reaction conditions and the stability of the carbocation intermediate. researchgate.netacs.org

Mechanisms of Reaction Pathways

The reactivity of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is governed by the interplay between the electron-rich, sterically hindered pentamethylphenyl group and the versatile propene side chain. Understanding the mechanisms of its transformations is crucial for controlling reaction outcomes and designing synthetic pathways. Mechanistic studies, including kinetic analysis and the characterization of intermediates, provide deep insights into the reaction coordinates, transition states, and factors influencing selectivity.

Detailed Mechanistic Elucidation via Kinetic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, activation energies, and the influence of reactant concentrations. For complex organic transformations, kinetic analysis helps to distinguish between proposed pathways and to identify the rate-determining step.

While specific kinetic data for reactions of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene are not extensively detailed in the literature, the principles of kinetic analysis can be understood from studies on analogous systems. For instance, theoretical and experimental kinetic studies on the reaction of phenyl radicals with propene have utilized methods like cavity ring-down spectrometry (CRDS) alongside Density Functional Theory (DFT) calculations to determine rate constants and understand reaction pathways. nih.gov Such studies predict dominant reaction channels, such as addition to the double bond versus hydrogen abstraction, and how their importance changes with temperature. nih.gov

In reactions involving multiple competing pathways, such as palladium-catalyzed transformations, the relative rates of fundamental steps like reductive elimination, β-hydride elimination, and olefin insertion determine the final product distribution. Kinetic modeling of processes like propene hydroformylation, based on proposed catalytic cycles, allows for the comparison of simulated data with experimental results, leading to a refined mechanistic understanding. researchgate.net The determination of kinetic isotope effects (KIE) is another powerful tool; for example, an inverse KIE (kH/kD < 1) can indicate a concerted pathway involving a change in hybridization at a C-H bond in the rate-determining step. nih.gov

Table 1: Methods in Mechanistic & Kinetic Studies

| Method | Application | Insights Gained |

|---|---|---|

| Spectroscopic Monitoring (e.g., NMR, CRDS) | Real-time tracking of reactant and product concentrations. | Determination of reaction rates, rate laws, and reaction order. nih.govnih.gov |

| Computational Chemistry (e.g., DFT) | Calculation of potential energy surfaces, transition state energies, and reaction barriers. | Prediction of favorable reaction pathways, intermediate structures, and kinetic parameters. nih.govresearchgate.net |

| Kinetic Isotope Effect (KIE) Studies | Comparison of reaction rates between normal and isotopically labeled substrates (e.g., H vs. D). | Elucidation of bond-breaking/bond-forming events in the rate-determining step. nih.gov |

| Parameter Variation | Systematic variation of temperature, pressure, and catalyst/ligand structure. | Determination of activation parameters (Ea, ΔH‡, ΔS‡) and understanding of structural effects on reactivity. nih.govresearchgate.net |

Role of Intermediates (e.g., Organometallic Complexes, Enolates, Allyl Cations)

The transformation of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene often proceeds through highly reactive, transient species that dictate the course of the reaction. The nature of these intermediates is highly dependent on the reaction conditions and reagents employed.

Organometallic Complexes: In transition metal-catalyzed reactions, the formation of organometallic intermediates is central to the catalytic cycle. Palladium-catalyzed reactions, such as Mizoroki-Heck and Suzuki-Miyaura couplings, are particularly relevant. nih.govrsc.orgmdpi.com The typical cycle involves the oxidative addition of a substrate to a Pd(0) species, forming a Pd(II) intermediate. mdpi.com The alkene moiety of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene can then coordinate to this metal center and undergo migratory insertion. mdpi.com

Subsequent steps involving these organometallic intermediates can include:

β-Hydride Elimination: A common pathway that can lead to isomerization or other products. mdpi.com

Reductive Elimination: The final step to form the C-C or C-heteroatom bond and regenerate the active catalyst. mdpi.com

Allyl Complex Formation: The propene group can form η³-allyl palladium complexes, which are key intermediates in many allylic functionalization reactions. researchgate.netpsgcas.ac.in The reactivity of these allyl complexes with various nucleophiles is a cornerstone of synthetic chemistry. psgcas.ac.in Similarly, zirconocene (B1252598) allyl complexes have been studied, where propene can insert directly into the Zr-allyl bond. researchgate.net Cobalt catalysts can also generate nucleophilic allyl-Co(II) complexes from allylic alcohol derivatives, which then react with electrophiles like aldehydes. organic-chemistry.org

Allyl Cations and Radicals: The propene unit is susceptible to electrophilic attack, which can lead to the formation of a stabilized allyl cation. This intermediate is delocalized over three carbon atoms, and subsequent reaction with a nucleophile can occur at either the secondary or primary carbon, leading to different constitutional isomers.

Furthermore, the involvement of radical intermediates has become an increasingly recognized pathway in transition metal-catalyzed allylic functionalizations. rsc.org These reactions provide an alternative to traditional ionic mechanisms and can significantly expand the scope of applicable coupling partners. rsc.org Mechanistic studies suggest that some cobalt-catalyzed reactions proceed via an allyl radical intermediate, which then undergoes selective cobalt-mediated nucleophilic addition. organic-chemistry.org

Stereochemical Outcomes and Diastereoselectivity

When reactions create one or more new stereocenters, controlling the stereochemical outcome is a primary synthetic challenge. The steric bulk of the pentamethylphenyl group can exert significant facial bias, influencing how reagents approach the reactive propene unit.

In transition metal catalysis, the stereochemical outcome is often dictated by the chiral environment created by the ligands coordinated to the metal center. Asymmetric catalysis aims to control enantioselectivity (the preferential formation of one enantiomer over the other) and diastereoselectivity (the preferential formation of one diastereomer over others).

For example, in palladium-catalyzed constructions of phthalides, chiral phosphine ligands were used to achieve high yields with excellent enantio- and diastereoselectivities, creating products with adjacent stereocenters. dicp.ac.cn Similarly, cobalt-catalyzed reductive additions of allyl groups to aldehydes using a chiral phosphine ligand achieve high diastereomeric control and enantiomeric excess. organic-chemistry.org Radical cascade reactions can also be controlled to produce bicyclic structures with high diastereoselectivity by fine-tuning the chiral ligand on a cobalt catalyst. nih.gov

The stereospecificity of a reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product, is also a key consideration. For instance, selenofunctionalization reactions are known to proceed stereospecifically via anti-addition, involving a seleniranium ion intermediate. nih.gov

Table 2: Examples of Stereocontrol in Related Reactions

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|

| Palladium-Catalyzed Allylic Alkylation | Pd₂(dba)₃ / (R,R,R)-Ph-SKP ligand | High yields, excellent enantio- and diastereoselectivity. | dicp.ac.cn |

| Cobalt-Catalyzed Reductive Allyl Addition | Cobalt catalyst / Chiral phosphine ligand | High diastereomeric control and enantiomeric excess. | organic-chemistry.org |

| Cobalt-Catalyzed Radical Cascade Cyclization | Co(II) / D₂-symmetric chiral amidoporphyrin ligand | High yields with excellent enantioselectivities and diastereoselectivities. | nih.gov |

| Intramolecular Selenoetherification | N-(2-nitrophenylselenenyl)succinimide / BINAM-derived thiophosphoramides | Good yields and moderate to good enantioselectivities. | nih.gov |

Computational and Theoretical Investigations of 3 2,3,4,5,6 Pentamethylphenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding within 3-(2,3,4,5,6-pentamethylphenyl)-1-propene. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and molecular orbital energies. unipd.itarxiv.org

The electronic properties of this compound are largely dictated by its two main components: the electron-rich pentamethylphenyl ring and the reactive propene double bond. The five methyl groups on the benzene (B151609) ring act as electron-donating groups through hyperconjugation and inductive effects. This increases the electron density of the aromatic system, influencing its reactivity towards electrophiles. Quantum chemical calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which highlights regions of negative potential (electron-rich) and positive potential (electron-poor).

The bonding within the molecule involves a combination of sigma (σ) bonds forming the carbon framework and pi (π) bonds within the aromatic ring and the propene C=C double bond. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pentamethylphenyl ring, while the LUMO may have significant contributions from the π* orbital of the propene group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

Conformational Analysis and Energetics of Isomers

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, the most significant conformational freedom is the rotation around the C-C single bond connecting the propene group to the pentamethylphenyl ring.

Theoretical calculations can map the potential energy surface as a function of this rotation's dihedral angle. Due to the steric hindrance from the ortho-methyl groups on the ring, the rotation is expected to be restricted, leading to distinct low-energy conformers. nih.gov The most stable conformation would likely involve the propene side chain being oriented to minimize steric clash with these methyl groups.

Regarding stereoisomers, the naming "1-propene" indicates a terminal double bond (C1=C2-C3). youtube.com For E/Z (geometric) isomerism to occur, each carbon of the double bond must be attached to two different groups. masterorganicchemistry.comlibretexts.org In 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, the terminal carbon of the double bond is bonded to two hydrogen atoms. Therefore, E/Z stereoisomers are not possible for this compound. masterorganicchemistry.com

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the highest energy point along a reaction pathway, known as the transition state. nih.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, several reactions could be elucidated using this method:

Electrophilic Addition: The reaction of the propene double bond with electrophiles (e.g., HBr, Br₂) is a classic example. Modeling would help determine the structure of the intermediate carbocation and the transition states leading to its formation and subsequent reaction, explaining the regioselectivity (Markovnikov vs. anti-Markovnikov addition).

Polymerization: The compound could potentially undergo cationic polymerization. taylorfrancis.com Transition state calculations could model the initiation and propagation steps, providing insight into the stereoselectivity and energetics of the polymerization process. nih.gov

Oxidation: Reactions like epoxidation at the double bond could also be studied. Computational modeling can help understand the mechanism and stereochemical outcome of such transformations.

By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data. ehu.es

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. liverpool.ac.uknih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard like tetramethylsilane (B1202638) (TMS). nih.gov The predicted shifts can help in assigning the signals in an experimental spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene Predicted values are estimates based on computational models and standard chemical shift ranges. Experimental values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Methyl Groups (ortho, meta, para) | 2.1 - 2.4 | 16 - 21 |

| Benzylic CH₂ | ~3.3 | ~35 |

| Vinylic CH | ~5.8 - 6.0 | ~135 |

| Vinylic CH₂ | ~5.0 - 5.2 | ~116 |

| Aromatic C (substituted) | - | 132 - 138 |

Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated. nih.gov These calculations determine the normal modes of vibration for the molecule in its optimized geometry. The resulting frequencies and their intensities can be used to generate a theoretical IR spectrum. This helps in assigning experimental absorption bands to specific molecular motions, such as C=C stretching of the propene group, C-H stretching of the methyl and vinyl groups, and aromatic ring vibrations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations model the dynamic behavior of molecules over time at finite temperatures. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. rsc.org

For 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, one can observe transitions between different conformers and determine their relative populations, providing a more dynamic picture than a static potential energy scan.

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the molecule's conformation and dynamics.

Analyze Flexibility: The simulations can quantify the flexibility of different parts of the molecule, such as the rotational motion of the methyl groups and the wagging and twisting of the propene tail. nih.gov

These simulations provide a bridge between the static picture from quantum mechanics and the macroscopic properties of the compound in a realistic environment.

Quantitative Structure-Reactivity Relationships (QSAR) Studies

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. ijnrd.orgnih.gov The "structure" is represented by calculated molecular descriptors.

For 3-(2,3,4,5,6-pentamethylphenyl)-1-propene, a variety of descriptors could be calculated using computational methods:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational angles.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP).

If this compound were part of a larger study on, for example, the reactivity of substituted styrenes in a particular reaction, these descriptors could be used in a QSAR model. nih.gov The goal would be to develop a mathematical equation that could predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors, thereby accelerating the discovery of molecules with desired properties. ijnrd.org

Lack of Specific Research Data on "3-(2,3,4,5,6-Pentamethylphenyl)-1-propene" Hinders Article Generation

The initial and subsequent targeted searches for the compound, including by its CAS number (636566-69-3), did not yield specific experimental data on its use in:

Propene polymerization mechanisms with metallocene catalysts or radical polymerization.

The synthesis of functional macromolecules.

The design of polymers with tunable properties based on its steric effects.

Its application in ligand design for metal catalysts.

Its use as a substrate in novel catalytic transformations.

The available literature discusses analogous compounds, such as other styrenic monomers with bulky substituents or ligands containing the pentamethylphenyl group in different contexts. This information could form the basis for a speculative or predictive article on the potential applications of "3-(2,3,4,5,6-Pentamethylphenyl)-1-propene". However, such an article would not meet the user's requirement for "detailed research findings" and would be based on inference rather than direct scientific evidence concerning the subject compound.

Given the constraints and the commitment to providing scientifically accurate and verifiable information, it is not possible to generate the requested article with the required level of detail and specificity at this time. Further empirical research on "3-(2,3,4,5,6-Pentamethylphenyl)-1-propene" would be necessary to provide the foundation for the requested scientific article.

Applications and Potential Utilities in Advanced Chemical Systems

Materials Science (General Potential)

The unique structure of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, which combines a sterically hindered aromatic ring with a reactive double bond, suggests its potential as a building block in materials science. The bulky pentamethylphenyl group can impart specific properties such as increased thermal stability, solubility in organic solvents, and amorphous character to polymers. The propene group provides a reactive handle for polymerization or for grafting onto other material surfaces.

Development of Optically Active Materials

While there is no specific research on the use of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene in creating optically active materials, its structure presents a potential starting point for such applications. The synthesis of chiral catalysts for asymmetric polymerization of the propene group could lead to polymers with a helical structure, which may exhibit optical activity.

Furthermore, the pentamethylphenyl ring could be functionalized with chiral auxiliaries. Subsequent polymerization of the propene moiety would then incorporate these chiral centers into a polymer backbone, potentially leading to materials with chiroptical properties. These materials could find applications in chiral chromatography, asymmetric catalysis, and optical sensors.

Precursor for Advanced Organic Materials

The dual functionality of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene makes it a potential precursor for a variety of advanced organic materials.

Polymer Synthesis: The terminal double bond allows this compound to act as a monomer in various polymerization reactions, including Ziegler-Natta polymerization, metathesis polymerization, and free-radical polymerization. The resulting polymers would feature the bulky pentamethylphenyl group as a pendant side chain, which could significantly influence the polymer's properties:

High Thermal Stability: The pentamethylphenyl group is known to enhance the thermal stability of polymers due to its rigid structure and the absence of benzylic hydrogens prone to oxidation.

Solubility: The bulky, non-polar side groups could enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing.

Microporosity: The steric hindrance of the large side groups might prevent efficient chain packing, leading to materials with a high free volume and potential for applications in gas separation membranes.

Functionalization and Derivatization: The propene group can undergo a variety of chemical transformations, such as hydroboration-oxidation, epoxidation, and Heck coupling. These reactions would allow for the introduction of various functional groups, transforming the initial molecule into more complex building blocks for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials. The pentamethylphenyl group, while generally unreactive, can undergo electrophilic substitution under harsh conditions, offering further avenues for functionalization.

The table below summarizes the potential of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene as a precursor.

| Potential Application Area | Relevant Functional Group | Possible Transformation/Polymerization | Resulting Material/Property |

| Optically Active Polymers | Propene | Asymmetric Polymerization | Helical Polymers with Optical Activity |

| High-Performance Polymers | Propene & Pentamethylphenyl | Ziegler-Natta / Metathesis Polymerization | Thermally Stable, Soluble Polymers |

| Gas Separation Membranes | Pentamethylphenyl | Polymerization leading to poor chain packing | Microporous Materials |

| Functional Organic Materials | Propene | Chemical Derivatization (e.g., Oxidation) | Functionalized Monomers for OLEDs, etc. |

Further research is necessary to explore and validate these potential applications for 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene.

Derivatives and Analogues of 3 2,3,4,5,6 Pentamethylphenyl 1 Propene

Synthesis and Characterization of Structural Variants

The generation of structural variants of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene is a key area of research, allowing for a deeper understanding of how specific structural motifs influence chemical behavior.

Variations in the alkenyl chain attached to the pentamethylphenyl ring lead to a range of analogues with altered steric and electronic profiles. Synthetic strategies are often adapted from general methods for alkene synthesis. For instance, homologation of the propene chain to create butenyl, pentenyl, or longer alkenyl chains can be achieved through multi-step sequences involving Grignard reagents or cross-coupling reactions.

Saturation of the double bond to form the corresponding propyl derivative, 1-(2,3,4,5,6-pentamethylphenyl)propane, is readily accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation removes the reactive π-system, significantly altering the compound's reactivity profile from one that undergoes addition reactions to one dominated by the properties of the saturated alkyl chain and the aromatic ring.

Table 1: Examples of Propene Chain Modifications

| Compound Name | Structural Modification | Potential Synthetic Route | Key Feature Change |

|---|---|---|---|

| 1-(2,3,4,5,6-Pentamethylphenyl)propane | Saturation of the C=C double bond | Catalytic Hydrogenation | Absence of alkene reactivity |

Altering the substitution pattern on the aromatic ring has profound effects on the molecule's properties. The five methyl groups on the pentamethylphenyl ring are strong electron-donating groups, making the ring highly nucleophilic. Creating analogues with fewer methyl groups or with different substituents allows for a systematic study of these electronic effects.

A notable analogue is 3-(pentafluorophenyl)-1-propene. In this derivative, the electron-donating methyl groups are replaced by strongly electron-withdrawing fluorine atoms. This completely reverses the electronic character of the aromatic ring, making it electron-deficient and susceptible to nucleophilic aromatic substitution rather than electrophilic substitution. The synthesis of such fluorinated analogues can be achieved from commercially available starting materials like octafluorotoluene. nih.gov

Table 2: Examples of Phenyl Ring Substitutions

| Compound Name | Structural Modification | Electronic Profile of Ring | Contrasting Reactivity |

|---|---|---|---|

| 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene | Five methyl groups | Electron-rich | Prone to electrophilic aromatic substitution |

| 3-(Pentafluorophenyl)-1-propene | Five fluorine atoms | Electron-deficient | Prone to nucleophilic aromatic substitution |

Comparative Reactivity Studies of Analogues

Comparative studies of these analogues are essential for elucidating structure-reactivity relationships. The difference in reactivity between 3-(2,3,4,5,6-pentamethylphenyl)-1-propene and 3-(pentafluorophenyl)-1-propene is a prime example. The electron-rich pentamethylphenyl ring readily participates in electrophilic addition to the alkene, often stabilizing carbocationic intermediates. Conversely, the electron-deficient pentafluorophenyl ring deactivates the molecule towards such reactions.